molecular formula C18H19NO B5800987 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline

1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5800987
M. Wt: 265.3 g/mol
InChI Key: KJGLUIWVUNNLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline, also known as MATQ, is a chemical compound that belongs to the tetrahydroquinoline family. MATQ has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline exerts its therapeutic effects by modulating various cellular pathways. For example, 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of MMP-9, an enzyme that is involved in tissue remodeling and cancer metastasis. Additionally, 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is also stable under various conditions, which makes it suitable for long-term storage. However, one limitation of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is that it is not water-soluble, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for the study of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline. One potential direction is to investigate the use of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline in combination with other drugs for the treatment of various diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline in animal models and humans. Additionally, the development of novel synthetic methods for 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline and its derivatives could lead to the discovery of new therapeutic agents.

Synthesis Methods

1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline can be synthesized through a one-pot, three-component reaction of 4-methylacetophenone, aniline, and cyclohexanone. The reaction is carried out under reflux in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is around 80%, and the purity can be improved through recrystallization.

Scientific Research Applications

1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-8-10-15(11-9-14)13-18(20)19-12-4-6-16-5-2-3-7-17(16)19/h2-3,5,7-11H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGLUIWVUNNLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(p-tolyl)ethanone

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